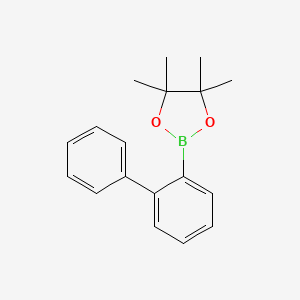

联苯-2-硼酸匹诺醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Biphenyl-2-boronic acid pinacol ester is used as a key component in Suzuki-Miyaura cross-couplings . It enables the coupling of organoboronic acids that are sensitive to hydrolytic deboronation .

Synthesis Analysis

Pinacol boronic esters, including Biphenyl-2-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Molecular Structure Analysis

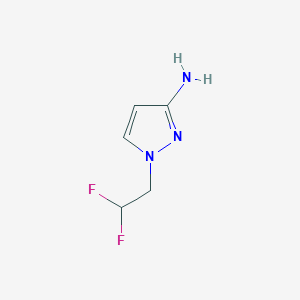

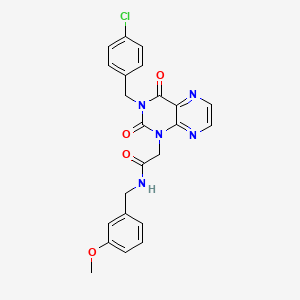

The molecular formula of Biphenyl-2-boronic acid pinacol ester is C18H21BO2 . The structure includes a biphenyl group attached to a boronic ester .Chemical Reactions Analysis

Biphenyl-2-boronic acid pinacol ester is used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of organoboronic acids that are sensitive to hydrolytic deboronation .Physical and Chemical Properties Analysis

Biphenyl-2-boronic acid pinacol ester appears as a cream-colored crystalline powder . It has a melting point between 79.0-85.0°C . It is insoluble in water but soluble in organic solvents .科学研究应用

联芳烃和杂芳烃的合成双苯基-2-硼酸频哪醇酯在联芳烃和杂芳烃的合成中发挥着重要的作用。该过程通过铱催化的杂芳烃和氟芳烃的 C-H 硼化作用形成频哪醇硼酸酯,从而绕过了硼酸的不稳定性。这些硼酸酯在固体或溶液中稳定,与芳基卤化物偶联使用钯催化剂,促进了联芳基和杂芳基产物的生产 (Robbins & Hartwig, 2012)。

烯烃交叉复分解/铃木-宫浦反应通过乙烯基苯基硼酸频哪醇酯衍生物的烯烃交叉复分解合成的烯基苯基硼酸频哪醇酯参与铃木-宫浦反应。这些反应产生了多种联芳基乙基芳基和联芳基乙基环烷基衍生物,展示了频哪醇硼酸酯在有机合成中的多功能性 (Baltus et al., 2013)。

分析挑战和方法开发分析频哪醇硼酸酯,尤其是在药物开发的背景下,由于它们易于水解成硼酸而带来独特的分析挑战。由于所得硼酸的非挥发性和溶解性差,传统的分析方法如 GC 和正相 HPLC 不适用。已经开发出涉及非水和非质子化稀释剂以及高度碱性流动相 (pH 12.4) 和离子对试剂的创新方法来应对这些挑战 (Zhong et al., 2012)。

硼酸频哪醇酯的直接合成已经探索了使用一系列芳基卤化物和双(频哪醇)二硼烷在 SiliaCat 二苯基膦钯(II) 催化剂上硼酸频哪醇酯的非均相催化直接合成。该方法提供了一种新的选择性途径来获得多种硼酸频哪醇酯,在各种合成应用中被证明是有价值的 (Pandarus et al., 2014)。

作用机制

Target of Action

The primary target of Biphenyl-2-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Biphenyl-2-boronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

Biphenyl-2-boronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of organoboronic acids that are sensitive to hydrolytic deboronation . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in organic solvents . This solubility profile can impact the compound’s bioavailability.

Result of Action

The molecular effect of Biphenyl-2-boronic acid pinacol ester’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of complex organic compounds .

Action Environment

The action of Biphenyl-2-boronic acid pinacol ester can be influenced by environmental factors. For instance, the compound is stable under recommended storage conditions, but it should be kept away from strong oxidizing agents .

安全和危害

生化分析

Biochemical Properties

Biphenyl-2-boronic acid pinacol ester interacts with various biomolecules in its role as a reagent in Suzuki–Miyaura cross-coupling . This process involves the transfer of organoboronic acids from boron to palladium, a transition metal catalyst . The boron moiety in the ester can be converted into a broad range of functional groups .

Molecular Mechanism

The molecular mechanism of Biphenyl-2-boronic acid pinacol ester involves its role in the Suzuki–Miyaura cross-coupling reaction . In this process, the ester participates in transmetalation, a process where organoboronic acids are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

Biphenyl-2-boronic acid pinacol ester is known for its stability, which makes it a valuable reagent in organic synthesis

Metabolic Pathways

Biphenyl-2-boronic acid pinacol ester is involved in the Suzuki–Miyaura cross-coupling reaction , a key metabolic pathway in organic synthesis. The ester interacts with palladium, a transition metal catalyst, in this process .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXWQEUBHZKNMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914675-52-8 |

Source

|

| Record name | 2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-[2-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/no-structure.png)

![3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2721553.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2721554.png)

![2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2721560.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2721561.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2721562.png)